

# Application Notes: In Vitro Angiogenesis Inhibition with PROTAC VEGFR-2 Degrader-1

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Compound of Interest		
Compound Name:	PROTAC VEGFR-2 degrader-1	
Cat. No.:	B12406650	Get Quote

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### Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it a prime target for anti-cancer therapies.[1][2] Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system. A PROTAC targeting VEGFR-2, hereafter referred to as "PROTAC VEGFR-2 degrader-1," offers a promising strategy to abrogate VEGFR-2 signaling by eliminating the receptor protein entirely. The tube formation assay is a widely used in vitro method to assess the angiogenic potential of endothelial cells and the anti-angiogenic activity of test compounds.[3][4] This document provides a detailed protocol for evaluating the effect of PROTAC VEGFR-2 degrader-1 on endothelial cell tube formation.

# Mechanism of Action: PROTAC-mediated VEGFR-2 Degradation

**PROTAC VEGFR-2 degrader-1** is a heterobifunctional molecule that simultaneously binds to VEGFR-2 and an E3 ubiquitin ligase. This binding event forms a ternary complex, leading to the polyubiquitination of VEGFR-2. The polyubiquitinated receptor is then recognized and degraded by the proteasome, resulting in a reduction of total VEGFR-2 levels within the cell.

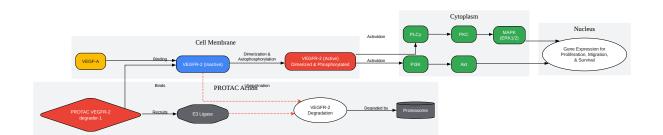


This degradation inhibits downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival, ultimately disrupting the angiogenic process.[1]

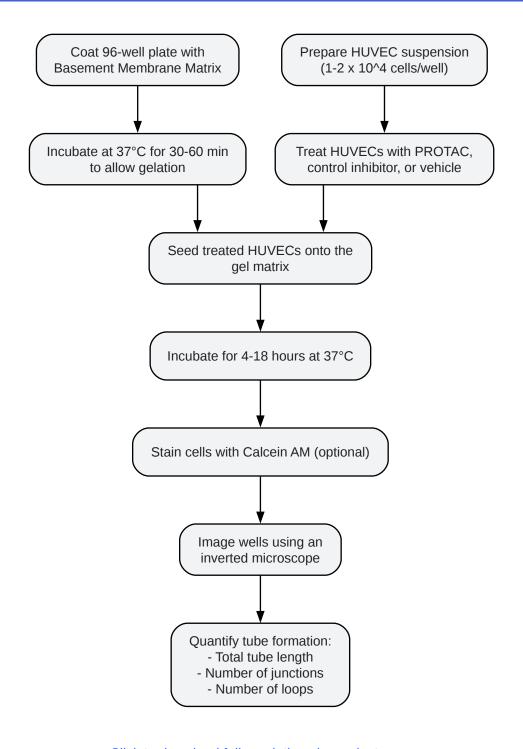
## **VEGFR-2 Signaling Pathway in Angiogenesis**

VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[5] This activation triggers several downstream signaling cascades, including the PLCy-PKC-MAPK and the PI3K-Akt pathways, which are essential for endothelial cell functions required for angiogenesis.[5]









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